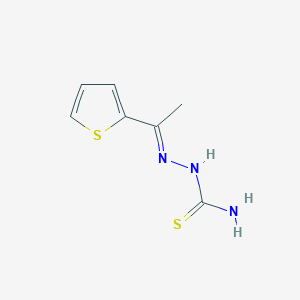

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide

Descripción general

Descripción

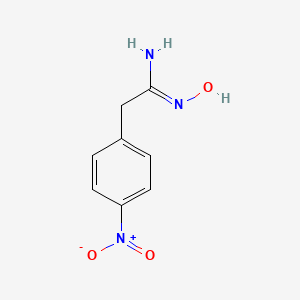

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H9N3S2 . It is an antimicrobial agent active against various Gram-negative bacteria such as E. coli, P. aeruginosa, and S. marcescens, Gram-positive bacteria like S. aureus, M. luteus, and B. cereus, and fungi including C. albicans, G. candidum, T. rubrum, F. oxysporum, A. flavus, and S. brevicaulis .

Synthesis Analysis

The synthesis of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide involves Schiff base complexes of Mn (II), Co (II), Ni (II), Cu (II), Cd (II), Hg (II) and U (VI)O2 with (E)-2- (1- (4-hydroxyphenyl)ethylidene)-N- (pyridin-2-yl)hydrazinecarbothioamide (H2PHAT). These were synthesized and characterized by different physicochemical methods, elemental analysis, (UV-vis, IR and (1)H NMR spectra) and thermal analysis (TG and DTG) techniques .Chemical Reactions Analysis

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is also a precursor in the synthesis of other antimicrobial agents, as well as compounds with anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide include a molecular weight of 199.3 g/mol. It has a XLogP3 value of 1.6, indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Antimicrobial Agent

This compound exhibits significant antimicrobial properties. It is active against a variety of Gram-negative bacteria such as E. coli, P. aeruginosa, and S. marcescens, with minimum inhibitory concentrations (MICs) ranging from 64 to 100 μg/ml. It also shows activity against Gram-positive bacteria like S. aureus, M. luteus, and B. cereus, with MICs between 50 to 130 μg/ml .

Antifungal Applications

The compound has been tested against several fungi, including C. albicans, G. candidum, T. rubrum, F. oxysporum, A. flavus, and S. brevicaulis. The MICs for these fungi range from 69 to 120 μg/ml, indicating its potential as an antifungal agent .

Cancer Research

In cancer research, this compound serves as a precursor in the synthesis of other agents with anticancer activity. Its structural moiety, the thiophene ring, is often incorporated into molecules designed to interfere with cancer cell signaling and regulation .

Synthetic Intermediate

As a synthetic intermediate, it is used in the preparation of various biochemical compounds. Its reactivity due to the presence of the thiosemicarbazone group makes it a valuable building block in organic synthesis .

Chemical Analysis and Spectroscopy

The compound’s unique spectral properties, with absorption maxima at 248 and 327 nm, make it useful in analytical chemistry for identifying or quantifying substances through spectroscopic techniques .

Antibiotic Research

Given its antimicrobial properties, this compound is also studied as a potential antibiotic. Its effectiveness against a broad spectrum of bacteria makes it a candidate for developing new antibiotic drugs .

Biochemical Research

In biochemical research, the compound is utilized to study microbial resistance and the mechanisms of action of antimicrobial agents. It helps in understanding how microbes develop resistance to existing drugs and in the search for novel targets .

Molecular Biology

In molecular biology, the compound can be used to probe the function of enzymes and other proteins that interact with thiophene derivatives, thus contributing to the understanding of cellular processes at the molecular level .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide, also known as 1-(2-thienyl)ethanone thiosemicarbazone, is an antimicrobial agent . It is active against a variety of Gram-negative bacteria such as E. coli , P. aeruginosa , and S. marcescens , and Gram-positive bacteria like S. aureus , M. luteus , and B. cereus . It also shows activity against several fungi .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is the inhibition of growth and survival of the targeted microorganisms, as evidenced by its antimicrobial activity against a range of bacteria and fungi .

Propiedades

IUPAC Name |

[(E)-1-thiophen-2-ylethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421377 | |

| Record name | (2E)-2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide | |

CAS RN |

5351-71-3 | |

| Record name | NSC707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

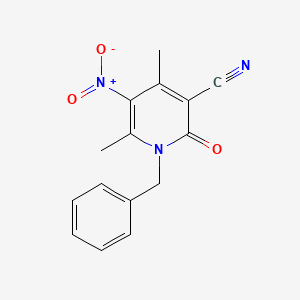

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

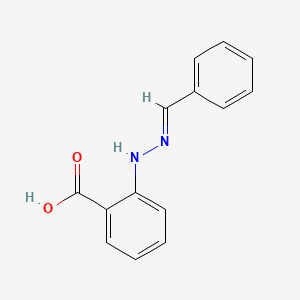

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)